molecular formula C9H8F2N2O B13580274 5,6-difluoro-2,3-dihydro-1H-isoindole-2-carboxamide

5,6-difluoro-2,3-dihydro-1H-isoindole-2-carboxamide

Cat. No.: B13580274
M. Wt: 198.17 g/mol
InChI Key: BRSHMOPBUDXAKF-UHFFFAOYSA-N
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Description

5,6-difluoro-2,3-dihydro-1H-isoindole-2-carboxamide is a fluorinated isoindole derivative Isoindoles are a significant class of heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-difluoro-2,3-dihydro-1H-isoindole-2-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, solvents, and temperature control to facilitate the amidation reaction efficiently.

Chemical Reactions Analysis

Types of Reactions

5,6-difluoro-2,3-dihydro-1H-isoindole-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

5,6-difluoro-2,3-dihydro-1H-isoindole-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,6-difluoro-2,3-dihydro-1H-isoindole-2-carboxamide involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 5,6-difluoro-1H-isoindole-1,3-dione
  • 5-fluoro-2,3-dihydro-1H-isoindole-1,3-dione
  • 5,6-difluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene

Uniqueness

5,6-difluoro-2,3-dihydro-1H-isoindole-2-carboxamide is unique due to the presence of both fluorine atoms and the carboxamide group, which confer distinct chemical and biological properties. These features can enhance its stability, reactivity, and potential therapeutic applications compared to similar compounds .

Properties

Molecular Formula

C9H8F2N2O

Molecular Weight

198.17 g/mol

IUPAC Name

5,6-difluoro-1,3-dihydroisoindole-2-carboxamide

InChI

InChI=1S/C9H8F2N2O/c10-7-1-5-3-13(9(12)14)4-6(5)2-8(7)11/h1-2H,3-4H2,(H2,12,14)

InChI Key

BRSHMOPBUDXAKF-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC(=C(C=C2CN1C(=O)N)F)F

Origin of Product

United States

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